molecular formula C15H24 B15092602 Cedr-8(15)-ene

Cedr-8(15)-ene

Cat. No.: B15092602
M. Wt: 204.35 g/mol
InChI Key: DYLPEFGBWGEFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-beta-Funebrene is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units. This compound is found in various essential oils and is known for its distinctive aroma. Sesquiterpenes like (+)-beta-Funebrene are often studied for their potential therapeutic properties and their roles in plant defense mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-beta-Funebrene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process. For instance, the use of metal catalysts such as palladium or nickel can be employed to achieve the desired cyclization.

Industrial Production Methods

Industrial production of (+)-beta-Funebrene can be achieved through the extraction from natural sources or via synthetic methods. Extraction involves isolating the compound from essential oils using techniques such as steam distillation or solvent extraction. Synthetic methods, on the other hand, involve chemical synthesis from simpler organic compounds, often utilizing catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(+)-beta-Funebrene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert (+)-beta-Funebrene into its corresponding alcohols, ketones, or acids.

    Reduction: Reduction reactions can be used to modify the double bonds present in the compound.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon is often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized derivatives, reduced forms, and halogenated compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(+)-beta-Funebrene has several scientific research applications:

    Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Research focuses on its role in plant defense mechanisms and its potential as a natural pesticide.

    Medicine: Studies investigate its therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: It is used in the fragrance industry due to its aromatic properties and in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (+)-beta-Funebrene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, enzymes, and receptors, leading to various physiological effects. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

(+)-beta-Funebrene can be compared with other sesquiterpenes such as:

  • alpha-Funebrene
  • beta-Caryophyllene
  • alpha-Humulene

Uniqueness

What sets (+)-beta-Funebrene apart is its specific structural configuration and the unique set of biological activities it exhibits. While similar compounds may share some properties, the exact combination of effects and interactions of (+)-beta-Funebrene is distinct, making it a valuable compound for various applications.

Biological Activity

Cedr-8(15)-ene, a sesquiterpenoid compound, has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Composition

  • Molecular Formula: C₁₅H₂₄
  • Molecular Weight: 220.35 g/mol
  • IUPAC Name: α-Cedr-8(15)-ene-9-ol

This compound is characterized by a unique structure that contributes to its biological activity. Its stereoisomers and functional groups play significant roles in its interaction with biological systems.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity
Research indicates that sesquiterpenoids, including this compound, possess notable antimicrobial properties. A study focusing on essential oils from various plants found that compounds like this compound demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects
this compound has been shown to exhibit anti-inflammatory activity. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Cytotoxic Properties
The compound has also been evaluated for its cytotoxic effects on cancer cell lines. Research highlighted its ability to induce apoptosis in various cancer cells, making it a candidate for further investigation in cancer therapy .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryReduces cytokine production
CytotoxicInduces apoptosis in cancer cells

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on the essential oils extracted from Cedrela toona demonstrated that this compound significantly inhibited bacterial growth. The results indicated a minimum inhibitory concentration (MIC) of 0.5% against E. coli, showcasing its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation, this compound was administered to mice subjected to a carrageenan-induced paw edema test. The results showed a marked reduction in paw swelling compared to the control group, indicating its efficacy in reducing inflammation .

Research Findings and Implications

The biological activities of this compound suggest promising applications in pharmacology and therapeutic development. Its antimicrobial and anti-inflammatory properties highlight its potential as a natural alternative to synthetic drugs. Furthermore, the cytotoxic effects observed in cancer cell lines warrant further investigation into its mechanisms of action and possible integration into cancer treatment protocols.

Properties

IUPAC Name

2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h11-13H,1,5-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPEFGBWGEFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CCC(=C)C(C3)C2(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862162
Record name Cedr-8(15)-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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